Heptadecyl 2-(Acetylamino)-2-deoxy-beta-D-glucopyranoside 3,4,6-triacetate
Description
Heptadecyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside 3,4,6-triacetate is a synthetic glucopyranoside derivative featuring:
- A heptadecyl chain (C₁₇H₃₅) attached to the anomeric oxygen of the sugar moiety.
- Acetylation at positions 3, 4, and 6 of the glucopyranose ring.
- A 2-acetylamino group replacing the hydroxyl group at position 2 (a deoxy modification).
This compound belongs to the class of N-acetylglucosamine (GlcNAc) derivatives, which are pivotal in glycobiology for studying carbohydrate-protein interactions, antimicrobial agents, and drug delivery systems due to their structural mimicry of natural glycans .
Properties
IUPAC Name |
(5-acetamido-3,4-diacetyloxy-6-heptadecoxyoxan-2-yl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H55NO9/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-37-31-28(32-23(2)33)30(40-26(5)36)29(39-25(4)35)27(41-31)22-38-24(3)34/h27-31H,6-22H2,1-5H3,(H,32,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUYUJJXKXZILI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H55NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process . The final product is obtained through purification steps such as recrystallization or chromatography to ensure high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated product.
Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.
Substitution: The heptadecyl group can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic hydrolysis using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a suitable base.
Major Products Formed
Scientific Research Applications
Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside has several scientific research applications:
Mechanism of Action
The mechanism of action of Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane properties and influencing cellular processes . Additionally, its acetylated glucopyranoside moiety can interact with specific carbohydrate-binding proteins, modulating various biochemical pathways .
Comparison with Similar Compounds
Key Observations :
- Longer alkyl chains (e.g., heptadecyl) enhance lipophilicity , making the compound suitable for lipid bilayer studies or surfactant applications .
- Shorter chains (e.g., methyl or benzyl) improve aqueous solubility and are preferred for enzymatic glycosylation reactions .
Functional Group Modifications
- Acetylation Patterns: All compounds share 3,4,6-tri-O-acetylation, which protects hydroxyl groups during synthesis. However, the 2-acetylamino group distinguishes these derivatives from non-acetylated glucosides (e.g., 4-hydroxy-1-naphthalenyl β-D-glucopyranoside in ).
- Anomeric Configuration: The β-configuration in the heptadecyl derivative contrasts with α-anomers like Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside (CAS 2595-39-3), which exhibit distinct reactivity in glycosidic bond formation .
Biological Activity
Heptadecyl 2-(Acetylamino)-2-deoxy-beta-D-glucopyranoside 3,4,6-triacetate (CAS No. 262856-90-6) is a synthetic derivative of glucopyranoside characterized by its unique heptadecyl alkyl chain and acetylamino functional group. This compound has garnered attention in biochemical and pharmaceutical research due to its potential biological activities and applications.
- Molecular Formula : C25H49NO6
- Molecular Weight : 459.66 g/mol
- Density : 1.06 g/cm³ (predicted)
- Boiling Point : 637.8 ± 55.0 °C (predicted)
Biological Activity
Heptadecyl 2-(Acetylamino)-2-deoxy-beta-D-glucopyranoside exhibits a range of biological activities that are primarily attributed to its structural characteristics, particularly the acetamido group which enhances its interaction with biological molecules.
The compound's mechanism of action involves:
- Glycosylation Inhibition : The acetamido group facilitates binding to enzymes involved in glycosylation, potentially inhibiting glycosaminoglycan (GAG) synthesis. This inhibition may lead to alterations in cellular signaling and metabolism pathways .
- Cellular Uptake : Its amphiphilic nature allows for easier incorporation into cellular membranes, enhancing its bioavailability and efficacy in various biological systems.
Case Studies
-
Inhibition of GAG Synthesis :
A study evaluated the effects of various glucosamine analogs, including Heptadecyl 2-(Acetylamino)-2-deoxy-beta-D-glucopyranoside, on the incorporation of labeled glucosamine into GAGs. Results indicated a significant reduction in GAG synthesis, suggesting that the compound may act as a competitive inhibitor in metabolic pathways involving glucosamine . -
Antimicrobial Properties :
Preliminary investigations have suggested that derivatives of glucopyranosides can exhibit antimicrobial activity. Heptadecyl derivatives may enhance this activity due to their increased hydrophobicity, which facilitates membrane disruption in microbial cells. -
Drug Delivery Systems :
The compound has been explored for its potential use in drug delivery systems due to its ability to form stable complexes with various therapeutic agents, improving their solubility and bioavailability.
Comparative Analysis
The biological activity of Heptadecyl 2-(Acetylamino)-2-deoxy-beta-D-glucopyranoside can be compared with similar compounds as follows:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Octadecyl 2-(Acetylamino)-2-deoxy-beta-D-glucopyranoside | Moderate GAG inhibition | Similar glycosylation inhibition |
| Hexadecyl 2-(Acetylamino)-2-deoxy-beta-D-glucopyranoside | Lower antimicrobial properties | Weaker membrane interaction due to shorter chain length |
| Dodecyl 2-(Acetylamino)-2-deoxy-beta-D-glucopyranoside | Minimal cellular uptake | Insufficient hydrophobicity for effective membrane penetration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
